molecular formula C11H10BrNS B2740943 6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole CAS No. 1485633-34-8

6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole

Cat. No.: B2740943
CAS No.: 1485633-34-8
M. Wt: 268.17
InChI Key: UIJJQOWGDGWILJ-UHFFFAOYSA-N
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Description

6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole is a heterocyclic compound that features a unique structure combining a thiopyrano ring fused with an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Scientific Research Applications

6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials and chemical sensors.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a thiopyrano[4,3-b]indole precursor using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • 6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
  • 6-bromo-1,3,4,5-tetrahydrothiino[4,3-b]indole

Uniqueness

6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole is unique due to its thiopyrano ring fused with an indole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

6-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJJQOWGDGWILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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